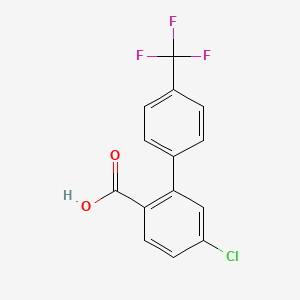

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid

Vue d'ensemble

Description

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClF3O2 and a molecular weight of 300.66 g/mol . This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzoic acid core, making it a valuable intermediate in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance . The process generally starts with the preparation of 4-chloro-2-bromobenzoic acid, which is then coupled with 4-trifluoromethylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Acylation Reactions

The carboxylic acid group undergoes acylation to form reactive intermediates like acyl chlorides. This process is critical for subsequent derivatization:

These acyl chlorides serve as precursors for esters, amides, and other derivatives. The reaction mechanism involves nucleophilic attack on the carbonyl carbon, with DMF acting as a catalyst to enhance reactivity .

Esterification Reactions

The acyl chloride intermediate reacts with phenolic or alcoholic hydroxyl groups to form esters with biological significance:

| Substrate | Conditions | Application |

|---|---|---|

| Salicylanilide derivatives | Base (e.g., K₂CO₃), anhydrous solvent | Antibacterial agents against Gram-positive bacteria |

Salicylanilide esters of 4-(trifluoromethyl)benzoic acid exhibit potent activity against Mycobacterium tuberculosis (MICs ≤1 μmol/L) and methicillin-resistant Staphylococcus aureus (MRSA), with no cross-resistance to conventional antibiotics . The trifluoromethyl group enhances membrane penetration, while the ester linkage stabilizes interactions with bacterial targets .

Substitution Reactions

The chloro substituent participates in nucleophilic aromatic substitution under controlled conditions:

| Nucleophile | Catalyst/Base | Outcome |

|---|---|---|

| Amines | CuI, Pd(OAc)₂, K₂CO₃ | Aminated derivatives (theoretical, based on ) |

| Thiols | DMSO, 100°C | Thioether formation (analogous systems ) |

While direct literature on this compound’s substitution is limited, analogous chlorinated benzoic acids demonstrate reactivity with amines and thiols under transition-metal catalysis .

Biological Activity of Derivatives

Derivatives synthesized from 4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid show notable bioactivity:

The esters’ efficacy against drug-resistant TB strains highlights their potential as next-generation therapeutics .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anticancer Activity

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid has been investigated for its potential as an anticancer agent. Its derivatives have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have demonstrated that certain derivatives exhibit significant anti-proliferative effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology.

1.2 Anti-inflammatory Properties

The compound's ability to modulate key signaling pathways involved in inflammation makes it a candidate for developing anti-inflammatory drugs. The trifluoromethyl group enhances its lipophilicity, facilitating better interaction with biological membranes and proteins .

Agrochemical Applications

2.1 Herbicides and Pesticides

The stability and bioactivity conferred by the trifluoromethyl group make this compound valuable in the development of agrochemicals. It is utilized in synthesizing herbicides and pesticides that target specific biochemical pathways in plants and pests, enhancing crop protection.

Materials Science Applications

3.1 Polymer Chemistry

In materials science, the unique chemical properties of this compound allow it to be used as a building block for synthesizing advanced materials. Its derivatives are explored for creating polymers with enhanced thermal stability and chemical resistance, suitable for various industrial applications.

Case Study 1: CDK Inhibition

A study focusing on the inhibition of CDK4/cyclin D1 complexes found that derivatives of this compound demonstrated significant anti-proliferative effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Agrochemical Development

Research into the synthesis of agrochemicals utilizing this compound has shown that its derivatives can effectively inhibit weed growth while being less harmful to crops compared to traditional herbicides. This highlights its potential for sustainable agricultural practices.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4-trifluoromethylbenzoic acid

- 4-Chloro-2-(trifluoromethyl)phenylboronic acid

Uniqueness

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Activité Biologique

4-Chloro-2-(4-trifluoromethylphenyl)benzoic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro group and a trifluoromethyl group on the phenyl ring, which significantly influences its biological properties. The molecular formula is .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties.

- Antibacterial Properties : Salicylanilide derivatives containing 4-(trifluoromethyl)benzoates have shown considerable antibacterial activity against various strains, including multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported to be as low as 0.49 μmol/L for some compounds, demonstrating potency comparable to standard antibiotics such as isoniazid and benzylpenicillin .

- Antifungal Properties : In vitro studies have assessed the antifungal activity of salicylanilide esters with 4-(trifluoromethyl)benzoic acid against several fungal strains. The results revealed that these esters exhibited varying degrees of antifungal activity, with MICs ranging from 0.49 μmol/L for filamentous fungi to higher values for yeast strains . Notably, the antifungal potency was not uniformly enhanced by the introduction of the trifluoromethyl group.

| Compound | Target Organism | MIC (μmol/L) |

|---|---|---|

| Salicylanilide 4-(trifluoromethyl)benzoate | MRSA | ≥ 0.49 |

| Salicylanilide derivative | Candida albicans | ≥ 1.95 |

| Salicylanilide derivative | Aspergillus fumigatus | ≥ 0.49 |

Anti-Inflammatory Activity

The anti-inflammatory potential of compounds containing the trifluoromethyl moiety has been investigated in various studies. The presence of electron-withdrawing groups like chlorine and trifluoromethyl has been shown to modulate the activity of transcription factors such as NF-κB, which plays a critical role in inflammatory responses. Some derivatives demonstrated a significant increase in NF-κB activity by 10–15%, indicating a complex relationship between structure and biological response .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of salicylanilide derivatives against MRSA and other bacterial strains. The results indicated that compounds with higher lipophilicity, attributed to the trifluoromethyl group, enhanced membrane permeability, contributing to their antimicrobial effectiveness .

Case Study 2: Antifungal Activity Assessment

In another investigation focusing on antifungal properties, salicylanilide esters were tested against multiple fungal strains. The study highlighted that while some esters exhibited potent antifungal activity, others showed limited solubility, complicating the assessment of their MIC values .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that the position and type of substituents on the phenyl ring significantly influence both antimicrobial and anti-inflammatory activities. For instance:

Propriétés

IUPAC Name |

4-chloro-2-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-10-5-6-11(13(19)20)12(7-10)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOSVWSVSXMETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594977 | |

| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273727-25-6 | |

| Record name | 5-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.